2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine is a fluorinated amine compound notable for its trifluoromethyl group and pyridyl ring. This compound is categorized as a building block in organic synthesis, particularly in the development of more complex fluorinated compounds. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and materials science.
The synthesis of 2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine typically involves several key steps:
The molecular structure of 2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine can be described as follows:
| Property | Value |
|---|---|
| InChI | InChI=1S/C8H9F3N2/c1-5-3-2-4-13-6(5)7(12)8(9,10)11/h2-4,7H,12H2,1H3/t7-/m0/s1 |
| InChI Key | XFBPUXNYVSSZPN-ZETCQYMHSA-N |
| Isomeric SMILES | CC1=C(N=CC=C1)C@@HN |
| Canonical SMILES | CC1=C(N=CC=C1)C(C(F)(F)F)N |
2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine is versatile in its reactivity:
These reactions expand its utility in synthetic organic chemistry.
The mechanism of action for 2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine involves its interaction with biological targets:
This mechanism underpins its potential applications in pharmacology.
The physical and chemical properties of 2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine are critical for its application:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
These properties play a significant role in determining how the compound behaves in various chemical environments.
Scientific Uses:
The systematic naming of 2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethylamine (CAS: 1060806-29-2) reflects incremental advances in fluorinated heterocycle chemistry. Early 20th-century studies on pyridine functionalization were limited by harsh reaction conditions incompatible with fluorinated groups. The development of Umemoto (S-(trifluoromethyl)dibenzothiophenium triflate) and Togni reagents (1-trifluoromethyl-1,2-benziodoxol-3-one) in the 1990s–2000s enabled regioselective trifluoromethylation of electron-deficient heterocycles [9]. This compound’s IUPAC name, 2,2,2-trifluoro-1-(2-methylpyridin-3-yl)ethanamine, encodes critical structural features:
Table 1: Nomenclature Evolution of Fluorinated Pyridine Derivatives
| Decade | Naming Convention | Limitations |
|---|---|---|
| 1960s-1980s | "3-(Trifluoroacetyl)-2-picoline" | Imprecise functional group description |
| 1990s-Present | Systematic IUPAC (e.g., 2,2,2-trifluoro-1-(2-methylpyridin-3-yl)ethanamine) | Unambiguously defines structure and stereochemistry |
The synergy between the pyridyl nitrogen (hydrogen-bond acceptor) and trifluoroethylamine (dipole generator) creates unique bioactivity:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2